molecular formula C24H30FN7O B1683944 (1S,2S,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 871357-89-0

(1S,2S,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

货号: B1683944
CAS 编号: 871357-89-0
分子量: 451.5 g/mol
InChI 键: KSOVGRCOLZZTPF-PEVOYICTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cenisertib (AS-703569) is a multi-kinase inhibitor targeting Aurora kinases (Aurora-A/B), ABL1, AKT, STAT5, and FLT3 . Its mechanism involves disrupting cell cycle progression by inhibiting Aurora kinases, which are critical for mitotic spindle formation and chromosomal segregation. Overexpression of these kinases is associated with tumorigenesis, making Cenisertib a candidate for cancer therapy. Preclinical studies demonstrated its efficacy in suppressing tumor growth in pancreatic, breast, colon, ovarian, and lung cancers, as well as leukemia xenograft models . Clinically, Cenisertib has been tested in Phase I trials for solid tumors and hematological malignancies. In acute myeloid leukemia (AML), it achieved a 2.7% complete remission (CR) rate, though adverse events such as neutropenia, infections, and sepsis were common . Its broad kinase inhibition profile, however, may contribute to off-target effects, as observed in plant studies where it non-specifically inhibited FERONIA kinase homologs .

属性

Key on ui mechanism of action

R763 is a highly potent and specific inhibitor of Aurora kinase, which has been shown to block proliferation and trigger apoptosis (cell death) in several tumor cell lines including cervical, colon, lung, pancreas and prostate. The over-expression of Aurora kinase can cause cells to rapidly develop an abnormal number of chromosomes. Elevated levels of Aurora kinase are frequently associated with various human cancers and inhibition of this enzyme disrupts cell division and promotes apoptosis. [Rigel Pharmaceuticals Press Release] A probable target for R763 is Aurora kinase A (serine/threonine protein kinase 6).

CAS 编号

871357-89-0

分子式

C24H30FN7O

分子量

451.5 g/mol

IUPAC 名称

(1S,2S,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

InChI

InChI=1S/C24H30FN7O/c1-14-11-17(5-6-19(14)32-9-7-31(2)8-10-32)28-24-27-13-18(25)23(30-24)29-21-16-4-3-15(12-16)20(21)22(26)33/h3-6,11,13,15-16,20-21H,7-10,12H2,1-2H3,(H2,26,33)(H2,27,28,29,30)/t15-,16+,20+,21?/m1/s1

InChI 键

KSOVGRCOLZZTPF-PEVOYICTSA-N

手性 SMILES

CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3[C@@H]4C[C@H]([C@@H]3C(=O)N)C=C4)F)N5CCN(CC5)C

规范 SMILES

CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3C4CC(C3C(=O)N)C=C4)F)N5CCN(CC5)C

外观

Solid powder

其他CAS编号

871357-89-0

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

R763;  R 763;  R-763;  AS703569;  AS-703569;  AS 703569;  MSC1992371A;  Cenisertib.

产品来源

United States

准备方法

合成路线和反应条件

西尼替尼是通过多步化学过程合成的。合成涉及形成双环核心结构,然后引入各种官能团以获得最终化合物。关键步骤包括:

工业生产方法

西尼替尼的工业生产涉及优化合成路线以实现高产率和纯度。这包括:

化学反应分析

反应类型

西尼替尼会经历几种类型的化学反应,包括:

常用试剂和条件

主要产品

从这些反应中形成的主要产物包括西尼替尼的各种代谢产物和衍生物,它们可能具有不同的生物活性​​和特性 .

科学研究应用

西尼替尼具有广泛的科学研究应用,包括:

    化学: 用作工具化合物来研究极光激酶的抑制及其在细胞分裂中的作用。

    生物学: 用于研究以了解细胞增殖和凋亡的机制。

    医学: 研究其在癌症治疗中的潜在用途,特别是在治疗实体瘤和白血病。

    工业: 用于开发靶向细胞分裂途径的新治疗剂 .

作用机制

西尼替尼通过选择性地结合并抑制极光激酶 A、B 和 C 来发挥作用。这种抑制会破坏有丝分裂纺锤体的活性,阻止细胞分裂并导致细胞死亡(凋亡)。 该化合物还抑制其他参与细胞存活和增殖的激酶,例如 FLT3、BCR-ABL1 和 JAK2 .

相似化合物的比较

Comparison with Similar Compounds

Tozasertib (Merck Sharp & Dohme Corp.)

  • Targets : Aurora-A/B .
  • CRs observed in leukemia trials, similar to Cenisertib .
  • Adverse Events : Neutropenia and herpes zoster reactivation at a maximum tolerated dose (MTD) of 64 mg/m² .

BI-847325 (Boehringer Ingelheim)

  • Targets : Aurora kinases and MEK1/2 .
  • Clinical Efficacy: 45% stable disease in solid tumors; 1.4% partial response in esophageal squamous cell carcinoma .
  • Adverse Events : Gastrointestinal toxicity (vomiting, diarrhea) and hematological effects (neutropenia, thrombocytopenia) .
  • Differentiation : Dual inhibition of Aurora and MEK pathways may enhance efficacy in RAS-mutated cancers but increases toxicity risks.

AT9283 (Astex Pharmaceuticals)

  • Targets : Aurora-A/B .
  • Clinical Efficacy: No CRs or partial responses in AML/myelofibrosis trials; modest activity in solid tumors .
  • Adverse Events : Febrile neutropenia and wound infections at MTD of 47 mg/m²/day .

Barasertib (AZD1152)

  • Targets : Aurora-B selective inhibitor .
  • Clinical Efficacy : Higher CR rates in AML (21.4%) when combined with cytarabine vs. Cenisertib’s 2.7% CR .
  • Adverse Events : Similar hematological toxicity profile but better tolerated in combination regimens .

Table 1: Comparative Overview of Aurora Kinase Inhibitors

Compound Targets CR Rate (Leukemia) Stable Disease (Solid Tumors) Key Adverse Events Specificity
Cenisertib Aurora-A/B, ABL1, STAT5 2.7% Not reported Neutropenia, sepsis, infections Low (broad kinase inhibition)
Tozasertib Aurora-A/B CRs observed 44.4% Neutropenia, herpes zoster Moderate
BI-847325 Aurora, MEK1/2 N/A 45% GI toxicity, neutropenia Dual-target
AT9283 Aurora-A/B 0% 45% Febrile neutropenia Moderate
Barasertib Aurora-B 21.4% (combo) Not reported Neutropenia, fatigue High (Aurora-B selective)

Specificity and Off-Target Effects

Cenisertib’s multi-kinase activity distinguishes it from selective Aurora inhibitors. While this broad inhibition may enhance efficacy in heterogeneous tumors, it increases off-target risks. For example:

  • FERONIA Kinase Inhibition: Cenisertib non-specifically inhibited FER homologs in plants (88% inhibition rate vs. 55% for reversine), suggesting similar promiscuity in human kinases .
  • STAT5 and FLT3 Inhibition : Unlike Tozasertib or Barasertib, Cenisertib’s STAT5/FLT3 blockade may benefit FLT3-ITD+ AML but exacerbate toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Reactant of Route 2
(1S,2S,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。